![molecular formula C23H18N4O4 B2860368 1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)indoline CAS No. 1260632-39-0](/img/structure/B2860368.png)
1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to contain a benzodioxol group , an oxadiazol group, a pyrrol group, and an indoline group. Benzodioxol is a type of ether that is often found in pharmaceuticals and other organic compounds . Oxadiazol is a type of heterocyclic compound that contains an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring. Pyrrol is a basic heterocyclic organic compound that consists of a five-membered ring containing one nitrogen atom and four carbon atoms. Indoline is a heterocyclic organic compound that contains a benzene ring fused to a nitrogen-containing pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the number of different groups present. The benzodioxol, oxadiazol, pyrrol, and indoline groups would each contribute to the overall structure .Chemical Reactions Analysis
Again, without more specific information, it’s difficult to predict the chemical reactions that “1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)indoline” might undergo. The presence of the benzodioxol, oxadiazol, pyrrol, and indoline groups suggests that it could participate in a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen
Indoline Derivatives in Synthetic Chemistry
Indolines, and by extension, compounds containing the indoline scaffold, are pivotal in synthetic chemistry. They serve as key intermediates in the synthesis of complex natural products and pharmacologically active molecules. For instance, the Mn(OAc)_3-mediated cyclizations provide a method for synthesizing tetracyclic cores similar to tronocarpine, highlighting the role of indolines in constructing complex molecular architectures (Magolan & Kerr, 2006).
Oxadiazole Core in Medicinal Chemistry
Oxadiazoles are recognized for their broad spectrum of biological activities. These cores are found in molecules with antibacterial, antifungal, and antiproliferative properties. For example, a study reported the synthesis and biological evaluation of new pyrazoline and pyrazole derivatives containing oxadiazole units, demonstrating significant antimicrobial activity against various bacteria and fungi (Hassan, 2013). Furthermore, synthetic cannabinoids containing the oxadiazole moiety, like 3-benzyl-5-[1-(2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]-1,2,4-oxadiazole, have been identified, indicating the structural diversity and potential bioactivity of oxadiazole derivatives (Shevyrin et al., 2016).
Pyrrol Moiety in Drug Design
The pyrrol ring is another versatile unit in the design of bioactive molecules. It's a common feature in compounds showing a range of biological activities, including antimicrobial and anti-inflammatory effects. The facilitation of novel spiroxindole fused pyrrolidine derivatives via 1,3-dipolar cycloaddition reactions exemplifies the synthetic utility of pyrrol derivatives in accessing new chemical entities with potential pharmacological applications (Poomathi et al., 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c28-21(27-11-9-15-4-1-2-5-17(15)27)13-26-10-3-6-18(26)23-24-22(25-31-23)16-7-8-19-20(12-16)30-14-29-19/h1-8,10,12H,9,11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCICRODJVASFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

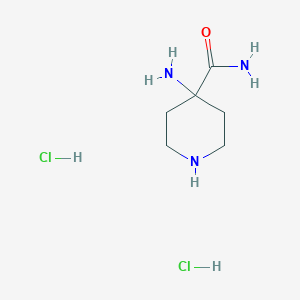
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloropropanamide](/img/structure/B2860286.png)
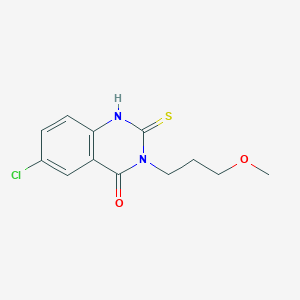
![7-cyclopropyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2860290.png)

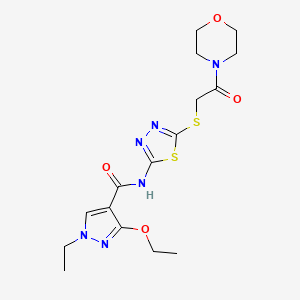
![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 3-chlorobenzoate](/img/structure/B2860294.png)
![5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-sulfonamide](/img/structure/B2860296.png)

![N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2860300.png)
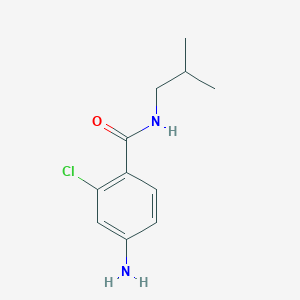

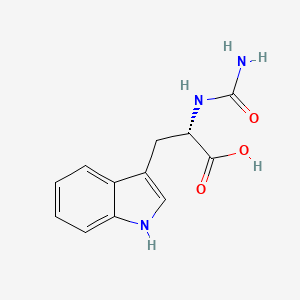
![N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2860307.png)